molecular formula C8H23NSi2 B102557 1,3-Diethyl-1,1,3,3-tetramethyldisilazane CAS No. 17882-94-9

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Cat. No.: B102557
CAS No.: 17882-94-9
M. Wt: 189.45 g/mol
InChI Key: MHRNQQUEUYMEEH-UHFFFAOYSA-N
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Description

1,3-Diethyl-1,1,3,3-tetramethyldisilazane: is an organosilicon compound with the molecular formula C8H23NSi2 and a molecular weight of 189.45 g/mol . It is a colorless liquid with a boiling point of 37-39°C at 0.2 mmHg and a density of 0.817 g/mL at 25°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane can be synthesized through the reaction of 1,1,3,3-tetramethyldisilazane with diethylamine under controlled conditions . The reaction typically involves the use of a solvent such as toluene and a catalyst like platinum to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency . The use of advanced purification techniques, such as distillation and chromatography , ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Diethyl-1,1,3,3-tetramethyldisilazane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1,1,3,3-tetramethyldisilazane involves its ability to form stable silicon-nitrogen bonds . These bonds contribute to the compound’s reactivity and stability in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane and silane derivatives , which are crucial in the synthesis of advanced materials and compounds.

Comparison with Similar Compounds

Comparison: 1,3-Diethyl-1,1,3,3-tetramethyldisilazane is unique due to its diethyl groups , which enhance its reactivity and stability compared to similar compounds. The presence of these groups allows for more versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

[[[ethyl(dimethyl)silyl]amino]-dimethylsilyl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23NSi2/c1-7-10(3,4)9-11(5,6)8-2/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNQQUEUYMEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)N[Si](C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170550
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00170550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17882-94-9
Record name 1-Ethyl-N-(ethyldimethylsilyl)-1,1-dimethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17882-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethyl-1,1,3,3-tetramethyldisilazane
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Reactant of Route 6
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